2,4-dimethoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
This usually involves identifying the compound’s chemical formula, molecular weight, and structure. The structure can often be determined using techniques like X-ray crystallography .
Synthesis Analysis
Researchers would outline the steps taken to synthesize the compound, including the starting materials, reaction conditions, and yields .Molecular Structure Analysis
Techniques like nuclear magnetic resonance (NMR) and mass spectrometry are often used to confirm the structure of the synthesized compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The conditions under which these reactions occur and the products they yield are also noted .Physical and Chemical Properties Analysis
This could involve determining the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Biochemical Evaluation
- A study focused on the synthesis and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds, through their structure-activity relationships, demonstrated potential in exploring the pathophysiological role of the kynurenine pathway after neuronal injury, highlighting the utility of sulfonamide derivatives in neuroscience research (S. Röver et al., 1997).
Chemical Synthesis
- An efficient synthesis approach for a benzenesulfonamide derivative, showcasing advancements in reaction conditions and yield improvements, emphasizes the importance of these compounds in synthetic organic chemistry (Feifei Wu et al., 2013).
Antimicrobial and Antifungal Activity
- Research into new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties revealed significant antimicrobial and antifungal activities, suggesting applications in developing new therapeutic agents (S. Y. Hassan, 2013).
Enzyme Inhibition and Molecular Docking
- Studies on Schiff bases of sulfa drugs, incorporating benzenesulfonamide, highlighted their enzyme inhibition capabilities, with further insights gained from molecular docking studies. This underscores the potential of sulfonamide derivatives in designing enzyme inhibitors (S. Alyar et al., 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are Calcium (Ca2+)-activated Potassium (K+) channels (KCa) in epithelia . These channels serve important functions in fluid and salt secretion and may be attractive targets for drug development for epithelial disorders .
Mode of Action
It can be inferred that the compound likely interacts with the kca channels, potentially altering their function and affecting fluid and salt secretion in epithelial cells .
Biochemical Pathways
Given the compound’s target, it can be inferred that it likely affects pathways related to fluid and salt secretion in epithelial cells .
Result of Action
Given the compound’s target, it can be inferred that it likely has effects on fluid and salt secretion in epithelial cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O4S/c1-27-12-7-8-16(15(11-12)28-2)29(25,26)22-9-10-24-14-6-4-3-5-13(14)17(23-24)18(19,20)21/h7-8,11,22H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUICJBBYUQXHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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